molecular formula C9H10F2O B7846251 1-(3,4-Difluorophenyl)-1-propanol

1-(3,4-Difluorophenyl)-1-propanol

Cat. No.: B7846251
M. Wt: 172.17 g/mol
InChI Key: YODCHFWWRFXLGD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1-propanol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O. The compound features a propanol backbone substituted at the phenyl ring with two fluorine atoms at the 3- and 4-positions. Fluorine’s strong electron-withdrawing nature and small atomic radius significantly influence the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(3,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODCHFWWRFXLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluorophenyl magnesium bromide with propionaldehyde in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1-propanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(3,4-difluorophenyl)-1-propanone.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Typical reagents include halogens and strong acids.

Major Products Formed:

  • Oxidation: 1-(3,4-difluorophenyl)-1-propanone

  • Reduction: Various reduced derivatives depending on the specific conditions

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-(3,4-Difluorophenyl)-1-propanol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-1-propanol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

The following analysis compares 1-(3,4-Difluorophenyl)-1-propanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Effects: Fluorine vs. Methyl/Methoxy Groups
Compound Substituents Key Features
This compound 3,4-difluoro High electronegativity, increased lipophilicity, potential metabolic stability .
1-(4-Methylphenyl)-1-propanol 4-methyl Methyl group enhances electron density, potentially increasing solubility in nonpolar solvents .
1-(3,4-Dimethoxyphenyl)propane-1,2-diol 3,4-dimethoxy, diol Methoxy groups donate electrons, improving water solubility; diol enhances hydrogen bonding .

Key Insights :

  • Fluorine substituents reduce electron density on the aromatic ring compared to methyl or methoxy groups, altering reactivity in electrophilic substitution reactions.
  • The difluoro derivative likely exhibits lower water solubility than the diol analog due to reduced polarity .
Functional Group Variations
Compound Functional Groups Molecular Weight Notable Properties
This compound Secondary alcohol 172.18 g/mol Moderate polarity; potential for esterification or oxidation .
D-2-Amino-3-phenyl-1-propanol Amino, alcohol 151.20 g/mol Amino group introduces basicity; forms salts (e.g., hydrochlorides) .
1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Ether, alcohol 258.26 g/mol Dioxane ring enhances steric bulk and may improve thermal stability .

Key Insights :

  • The dioxane-containing analog’s higher molecular weight (258.26 g/mol) suggests utility in polymer or surfactant formulations .
Electronic and Steric Effects
  • Electron-Withdrawing vs. Donating Groups: Fluorine atoms in this compound deactivate the aromatic ring, making it less reactive toward electrophiles compared to methoxy-substituted analogs . Methoxy groups in 1-(3,4-Dimethoxyphenyl)propane-1,2-diol increase ring activation, favoring reactions like nitration or sulfonation .

Biological Activity

1-(3,4-Difluorophenyl)-1-propanol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the following chemical structure and properties:

  • Chemical Formula : C9_9H10_{10}F2_2O
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 22598442
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC9_9H10_{10}F2_2O
Molecular Weight174.18 g/mol
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.
  • Neuroprotective Effects : Some findings indicate it could protect neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations ranging from 50 to 100 µg/mL.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using RAW 264.7 macrophages showed that treatment with this compound resulted in a dose-dependent decrease in nitric oxide (NO) production. The IC50_{50} value for NO inhibition was found to be approximately 20 µM, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50_{50} Value
AntimicrobialInhibition of S. aureus50-100 µg/mL
Anti-inflammatoryDecrease in NO production~20 µM
NeuroprotectiveProtection against oxidative stressNot quantified

Pharmacological Implications

The pharmacological implications of this compound are promising due to its diverse biological activities. Further research is warranted to explore:

  • Potential as a Therapeutic Agent : Given its anti-inflammatory and antimicrobial properties, there is potential for development into therapeutic agents for inflammatory diseases and infections.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for future applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-(3,4-Difluorophenyl)-1-propanol

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